molecular formula C14H22N2 B15309340 (1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine

(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine

Cat. No.: B15309340
M. Wt: 218.34 g/mol
InChI Key: QUECJDKCNZGLPG-UHFFFAOYSA-N
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Description

(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine is a compound that features a phenylethyl group and a pyrrolidinyl group connected via an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine typically involves the reaction of phenylethylamine with 2-(pyrrolidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine forms.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenylethyl)[2-(pyrrolidin-1-yl)ethanol]
  • (1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
  • This compound hydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the phenylethyl and pyrrolidinyl groups allows for diverse reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-phenyl-N-(2-pyrrolidin-1-ylethyl)ethanamine

InChI

InChI=1S/C14H22N2/c1-13(14-7-3-2-4-8-14)15-9-12-16-10-5-6-11-16/h2-4,7-8,13,15H,5-6,9-12H2,1H3

InChI Key

QUECJDKCNZGLPG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCCN2CCCC2

Origin of Product

United States

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